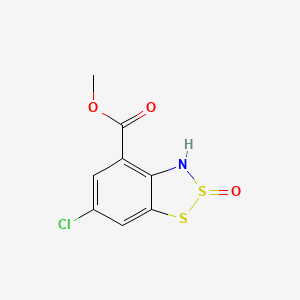
HSP47 inhibitor III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heat shock protein 47 inhibitor III is a small molecule inhibitor that targets heat shock protein 47, a molecular chaperone essential for collagen biosynthesis. Heat shock protein 47 is involved in the correct folding and assembly of procollagen in the endoplasmic reticulum. Inhibition of heat shock protein 47 can disrupt collagen production, making heat shock protein 47 inhibitor III a potential therapeutic agent for fibrotic diseases and certain cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of heat shock protein 47 inhibitor III involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. Generally, the synthesis involves:
Formation of Intermediates: Initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reactions: The final steps typically involve coupling reactions to form the desired inhibitor. Common reagents used in these steps include coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of heat shock protein 47 inhibitor III follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Industrial methods may also include continuous flow synthesis and automated systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Heat shock protein 47 inhibitor III undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Heat shock protein 47 inhibitor III has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of heat shock protein 47 in collagen biosynthesis and protein folding.
Biology: Investigated for its effects on cellular processes involving collagen production and stress responses.
Medicine: Explored as a potential therapeutic agent for fibrotic diseases, such as pulmonary fibrosis and liver cirrhosis, by inhibiting collagen production.
Industry: Utilized in the development of anti-fibrotic drugs and as a research tool in drug discovery
Mecanismo De Acción
Heat shock protein 47 inhibitor III exerts its effects by binding to heat shock protein 47 and preventing its interaction with procollagen. This inhibition disrupts the proper folding and assembly of procollagen, leading to reduced collagen production. The molecular targets and pathways involved include:
Binding to Heat Shock Protein 47: The inhibitor binds to specific sites on heat shock protein 47, blocking its chaperone activity.
Disruption of Procollagen Folding: By inhibiting heat shock protein 47, the compound prevents the correct folding of procollagen, leading to its degradation.
Reduction of Collagen Production: The overall effect is a decrease in collagen production, which can be beneficial in treating fibrotic diseases
Comparación Con Compuestos Similares
Heat shock protein 47 inhibitor III can be compared with other similar compounds, such as:
Heat Shock Protein 47 Inhibitor I: Another inhibitor targeting heat shock protein 47, but with different binding affinities and specificities.
Heat Shock Protein 47 Inhibitor II: Similar to inhibitor III but may have variations in chemical structure and potency.
Heat Shock Protein 70 Inhibitors: Target a different heat shock protein but may have overlapping applications in stress response and protein folding research
Heat shock protein 47 inhibitor III is unique in its specific targeting of heat shock protein 47, making it a valuable tool in studying collagen biosynthesis and developing anti-fibrotic therapies.
Propiedades
Número CAS |
287917-38-8 |
|---|---|
Fórmula molecular |
C8H6ClNO3S2 |
Peso molecular |
263.7 g/mol |
Nombre IUPAC |
methyl 6-chloro-2-oxo-3H-1,2λ4,3-benzodithiazole-4-carboxylate |
InChI |
InChI=1S/C8H6ClNO3S2/c1-13-8(11)5-2-4(9)3-6-7(5)10-15(12)14-6/h2-3,10H,1H3 |
Clave InChI |
PLAIAIKZKCZEQF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC(=C1)Cl)SS(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


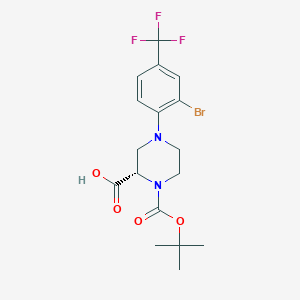
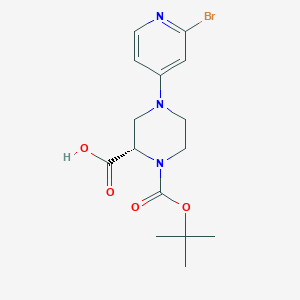
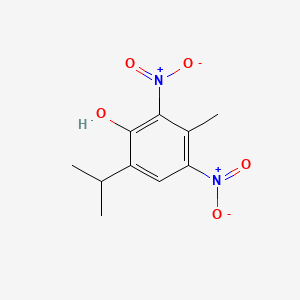
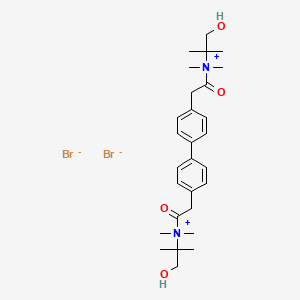
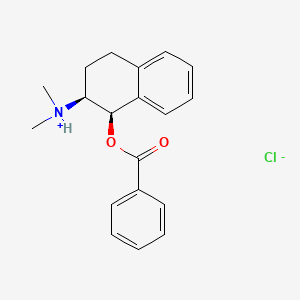
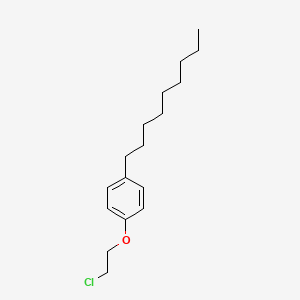
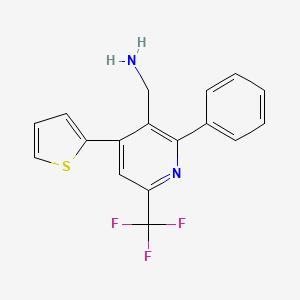
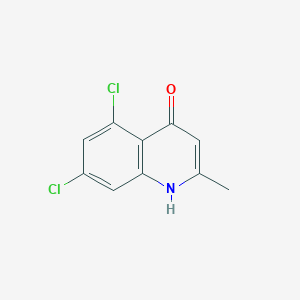
![8-Chloro-10-[3-(dimethylamino)propyl]-2-methoxy-10h-phenothiazin-1-ol](/img/structure/B13732330.png)
![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
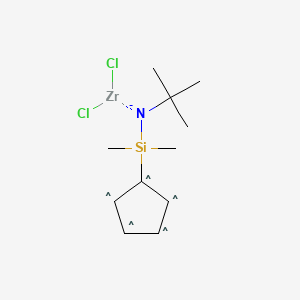
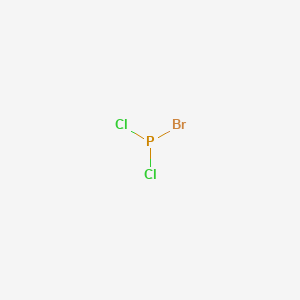
![2,9,11-triazapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),3,5,8,10,13,15,17,19-nonaene](/img/structure/B13732342.png)
